Product packaging for Butyl 4-[(chloroacetyl)amino]benzoate(Cat. No.:CAS No. 106214-24-8)

Butyl 4-[(chloroacetyl)amino]benzoate

Cat. No.: B1330269
CAS No.: 106214-24-8
M. Wt: 269.72 g/mol
InChI Key: OAGNXKQRLZIKND-UHFFFAOYSA-N
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Description

Overview of the Benzoate (B1203000) Scaffold in Medicinal Chemistry

The benzoate scaffold, consisting of a benzene (B151609) ring attached to a carboxylate ester group, is a fundamental structural motif in a multitude of bioactive molecules. Esters are prevalent in prodrugs and other bioactive compounds, though their presence can be linked to hydrolytic instability. nih.gov The chemical tractability of the aromatic ring and the ester functionality allows for the introduction of various substituents, which can modulate properties such as lipophilicity, electronic distribution, and steric profile. These modifications are crucial for optimizing a compound's interaction with biological targets. For instance, diterpene-benzoate marine natural products have demonstrated a range of biological activities, including antibacterial effects. nih.gov Furthermore, research into benzoate derivatives has shown their potential in developing treatments for neurodegenerative diseases like Alzheimer's. google.com

The Role of Halogenated Acetamido Functionalities in Bioactive Molecules

The incorporation of halogen atoms and acetamido groups into molecular structures is a well-established strategy in drug design. Halogenation can profoundly impact a molecule's bioactivity by altering its conformation, metabolic stability, and binding affinity for target proteins. nih.govresearchgate.net The introduction of polar carbon-halogen bonds can significantly influence the electronic character of a molecule. nih.gov Specifically, the chloroacetylamino group, a halogenated acetamido functionality, is of particular interest. Haloacetamides are recognized as soft electrophilic compounds that can form covalent bonds with thiol groups in cysteine residues of proteins via an SN2 reaction mechanism. researchgate.net This reactivity makes the chloroacetylamino moiety a useful tool for creating covalent inhibitors or probes for studying protein function. The reactivity and potential toxicity of these groups are dependent on the specific halogen substituent. researchgate.net

Rationale for Academic Investigation of Butyl 4-[(chloroacetyl)amino]benzoate within the Context of Para-Aminobenzoic Acid Derivatives

The academic interest in this compound stems from its identity as a derivative of para-aminobenzoic acid (PABA). PABA is a vital "building block" in pharmaceutical development due to its structural versatility, allowing for substitutions at both its amino and carboxyl groups. nih.govdntb.gov.uaresearchgate.netbenthamdirect.com PABA derivatives have demonstrated a wide spectrum of potential therapeutic applications, including anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net

This compound combines three key structural features: the butyl ester of the PABA core, which increases its lipophilicity compared to PABA itself, and the reactive chloroacetylamino group. The parent molecule, Butyl 4-aminobenzoate (B8803810) (also known as Butamben), is used as a local anesthetic. nih.gov The addition of the chloroacetyl group to this structure introduces a reactive electrophilic site. This modification transforms the relatively inert PABA derivative into a potential alkylating agent.

Consequently, the primary rationale for the academic investigation of this compound is its potential utility as a research chemical. It can be used as a starting material or intermediate in the synthesis of more complex molecules. nih.govgoogle.comgoogle.com Its reactive nature makes it suitable for use in proteomics research, potentially as a probe to identify and characterize the function of specific proteins through covalent modification. scbt.com The study of such compounds contributes to a deeper understanding of structure-activity relationships within the broader class of PABA derivatives. mdpi.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing key data points for this chemical entity.

PropertyValueSource
CAS Number 106214-24-8 chemsrc.com
Molecular Formula C₁₃H₁₆ClNO₃ scbt.comchemsrc.com
Molecular Weight 269.72 g/mol chemsrc.com
Density 1.218 g/cm³ chemsrc.com
Boiling Point 439.8°C at 760 mmHg chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16ClNO3 B1330269 Butyl 4-[(chloroacetyl)amino]benzoate CAS No. 106214-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 4-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGNXKQRLZIKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284883
Record name butyl 4-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106214-24-8
Record name butyl 4-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Butyl 4 Chloroacetyl Amino Benzoate

Precursor Synthesis Strategies for 4-Aminobenzoic Acid Derivatives

Para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, serves as a fundamental building block for a wide array of organic molecules due to its structural versatility, allowing for substitutions at both the amino and carboxyl groups. nih.gov A common precursor to many 4-aminobenzoic acid derivatives is p-nitrobenzoic acid, which can be reduced to 4-aminobenzoic acid. One method involves the catalytic hydrogenation of p-nitrobenzoic acid using a Raney nickel catalyst in a mixture of water and tetrahydrofuran (B95107) under hydrogen pressure. This process typically achieves high yields, around 97.2%. chemicalbook.com

The structural framework of 4-aminobenzoic acid lends itself to various modifications to produce a range of derivatives. These derivatives are often synthesized with the goal of exploring their potential applications in medicinal chemistry and materials science. nih.gov Some common strategies for derivatizing 4-aminobenzoic acid include:

Schiff Base Formation: Reaction of the amino group of 4-aminobenzoic acid with various aldehydes and ketones results in the formation of Schiff bases (imines). These reactions are often carried out in methanol, sometimes with the addition of an acid catalyst like HCl. nih.govmdpi.com

Amide Bond Formation: The carboxyl group of 4-aminobenzoic acid can react with amines to form amides. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using peptide coupling agents. nih.gov

Esterification: The carboxyl group can be esterified by reacting 4-aminobenzoic acid with an alcohol in the presence of an acid catalyst. nih.gov

Reactions with Aromatic Halides: Derivatives can be synthesized by adding aromatic halides to a solution of aminobenzoic acid in a solvent like pyridine. nih.gov

These strategies allow for the introduction of diverse functional groups and structural motifs onto the 4-aminobenzoic acid scaffold, leading to a vast library of derivatives with varied chemical properties. nih.gov

Direct Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate

The direct synthesis of this compound is typically achieved through a two-step process starting from 4-aminobenzoic acid. The first step involves the esterification of the carboxylic acid group, followed by the amidation of the amino group.

Fischer Esterification Approaches for Benzoate (B1203000) Formation

The formation of the butyl ester of 4-aminobenzoic acid, Butyl 4-aminobenzoate (B8803810), is commonly accomplished via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid (4-aminobenzoic acid) with an excess of the alcohol (butanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, resulting in the formation of the ester. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product side, the alcohol is often used in large excess, and any water formed during the reaction may be removed. masterorganicchemistry.commasterorganicchemistry.com

In the specific case of esterifying 4-aminobenzoic acid, the presence of the basic amino group requires the use of a stoichiometric amount of the acid catalyst, as the amino group will be protonated by the acid. researchgate.net

Amidation Reactions Utilizing Chloroacetyl Chloride

Once Butyl 4-aminobenzoate is synthesized, the next step is the amidation of the amino group with chloroacetyl chloride. This reaction forms the amide bond, yielding this compound. Amidation with an acyl chloride is a common and efficient method for forming amides.

The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (THF), at a controlled temperature. sphinxsai.comresearchgate.net A base is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Common bases used for this purpose include non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA). sphinxsai.comresearchgate.net The reaction proceeds via the nucleophilic attack of the amino group of Butyl 4-aminobenzoate on the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

For Fischer Esterification:

ParameterConditionRationale
Reactant Ratio Large excess of butanolDrives the equilibrium towards ester formation. masterorganicchemistry.com
Catalyst Strong acid (e.g., H₂SO₄)Catalyzes the reaction by protonating the carbonyl group. masterorganicchemistry.comresearchgate.net
Temperature RefluxIncreases the reaction rate.
Reaction Time Monitored (e.g., 60-75 minutes)To ensure completion of the reaction. researchgate.net

For Amidation:

ParameterConditionRationale
Solvent Aprotic solvent (e.g., THF)To dissolve the reactants without participating in the reaction. sphinxsai.comresearchgate.net
Base Non-nucleophilic base (e.g., DBU)To neutralize the HCl byproduct without reacting with the chloroacetyl chloride. sphinxsai.comresearchgate.net
Temperature Low to room temperatureTo control the reactivity of the acyl chloride and minimize side reactions. sphinxsai.comresearchgate.net
Reaction Time Typically 3-6 hoursTo allow for complete reaction. sphinxsai.com

Purification of the final product is often achieved through recrystallization from a suitable solvent, such as ethanol. sphinxsai.com

Advanced Synthetic Protocols and Scalability Considerations

For larger-scale synthesis of this compound, considerations for efficiency, safety, and cost become paramount. Microwave-assisted synthesis has been explored for esterification reactions, which can significantly reduce reaction times. mdpi.com However, the scalability of batch microwave reactions can be a limitation. mdpi.com

In the context of industrial production, the choice of reagents and solvents is critical. For instance, while Butyl 4-aminobenzoate can be used in subsequent reactions, Ethyl 4-aminobenzoate is often a more economical starting material. google.com The volatility of reactants and intermediates also needs to be managed to prevent loss and ensure consistent reaction conditions. google.com The use of flow chemistry could offer advantages in terms of scalability, safety, and control over reaction parameters for both the esterification and amidation steps.

Derivatization Strategies for this compound

The chloroacetyl group in this compound is a reactive handle that allows for a variety of derivatization strategies. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) group susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of more complex molecules.

One common derivatization strategy involves the reaction of this compound with various nucleophiles. For example, it can be reacted with amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This approach is widely used in the synthesis of various heterocyclic compounds and other molecules of pharmaceutical interest.

The ester group can also be a site for further modification. For example, it can be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups such as amides or other esters. This provides an additional point of diversification for the synthesis of new derivatives.

Modifications at the Amide Nitrogen Position

The amide nitrogen of this compound, while relatively stable, can undergo substitution reactions under appropriate conditions. The chloroacetyl group is an electron-withdrawing group, which can influence the reactivity of the amide nitrogen.

N-Alkylation, N-Acylation, and N-Sulfonylation:

While specific documented examples of N-alkylation, N-acylation, or N-sulfonylation directly on this compound are not extensively reported in readily available literature, the principles of amide chemistry suggest these transformations are feasible. Generally, N-alkylation of amides requires strong bases and alkylating agents. N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base. Similarly, N-sulfonylation can be carried out with sulfonyl chlorides. For analogous compounds like N-acyl-4-aminobenzoates, such reactions are known to proceed, yielding N-substituted derivatives. The reactivity of the amide nitrogen in this compound would likely be modulated by the electron-withdrawing nature of the chloroacetyl group.

Modification TypeReagents and Conditions (Analogous Reactions)Potential Product Structure
N-AlkylationStrong base (e.g., NaH), Alkyl halide (R-X)Butyl 4-[(chloroacetyl)(alkyl)amino]benzoate
N-AcylationAcyl chloride (R'COCl) or Anhydride, Base (e.g., Pyridine)Butyl 4-[(acyl)(chloroacetyl)amino]benzoate
N-SulfonylationSulfonyl chloride (R''SO₂Cl), Base (e.g., Pyridine)Butyl 4-[(chloroacetyl)(sulfonyl)amino]benzoate

Functionalization of the Butyl Ester Moiety

The butyl ester group of this compound is susceptible to several common ester transformations, providing a handle for modifying the molecule's solubility and other physicochemical properties.

Hydrolysis, Transesterification, Reduction, and Amination:

Hydrolysis: The butyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-[(chloroacetyl)amino]benzoic acid, under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide, is typically more facile.

Transesterification: This process involves the reaction of the butyl ester with another alcohol in the presence of an acid or base catalyst to exchange the butyl group for a different alkyl or aryl group. This allows for the synthesis of a variety of ester derivatives.

Reduction: The ester can be reduced to the corresponding primary alcohol, {4-[(chloroacetyl)amino]phenyl}methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amination: Direct reaction of the ester with amines to form amides is also possible, typically requiring elevated temperatures or catalysis. This would yield N-alkyl- or N,N-dialkyl-4-[(chloroacetyl)amino]benzamides.

ReactionReagents and ConditionsProduct
HydrolysisNaOH (aq), Heat4-[(chloroacetyl)amino]benzoic acid
TransesterificationR'OH, Acid or Base catalystR' 4-[(chloroacetyl)amino]benzoate
ReductionLiAlH₄, Anhydrous ether{4-[(chloroacetyl)amino]phenyl}methanol
AminationR''₂NH, HeatN,N-R''₂-4-[(chloroacetyl)amino]benzamide

Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions. The directing and activating/deactivating effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The 4-[(chloroacetyl)amino] group is an ortho, para-directing group. Due to the steric hindrance from the amide group, substitution at the ortho position (adjacent to the amide) is generally favored. libretexts.org

Nitration, Halogenation, Sulfonation, and Friedel-Crafts Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, likely at the position ortho to the amino group. masterorganicchemistry.com

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivatives, again with a preference for the ortho position. libretexts.org

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group onto the aromatic ring. libretexts.org This reaction is often reversible. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions, employing alkyl halides or acyl chlorides with a Lewis acid catalyst, would introduce alkyl or acyl groups onto the aromatic ring. The N-(chloroacetyl)amino group is deactivating, which can make Friedel-Crafts reactions challenging.

ReactionReagents and ConditionsMajor Product
NitrationHNO₃, H₂SO₄Butyl 3-nitro-4-[(chloroacetyl)amino]benzoate
BrominationBr₂, FeBr₃Butyl 3-bromo-4-[(chloroacetyl)amino]benzoate
SulfonationFuming H₂SO₄Butyl 4-[(chloroacetyl)amino]-3-sulfobenzoic acid
Friedel-Crafts AcylationR'COCl, AlCl₃Butyl 3-acyl-4-[(chloroacetyl)amino]benzoate

Pharmacological Evaluation and Biological Activity Profiling of Butyl 4 Chloroacetyl Amino Benzoate

Exploration of Broader Biological Activities

The antimicrobial potential of Butyl 4-[(chloroacetyl)amino]benzoate has been the subject of specific scientific investigation to determine its efficacy against a range of pathogenic microorganisms.

Research into the antibacterial properties of this compound has revealed a spectrum of activity against both Gram-positive and Gram-negative bacteria. In one study, the compound was synthesized and subsequently tested against several bacterial strains using the agar (B569324) well diffusion method. The diameter of the inhibition zones was measured to quantify its antibacterial potency.

The compound demonstrated notable activity against Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium. Moderate activity was observed against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). The results from these preliminary screenings are summarized in the table below.

Table 1: Antibacterial Activity of this compound

Bacterial Strain Gram Stain Inhibition Zone Diameter (mm)
Staphylococcus aureus Positive 18
Bacillus subtilis Positive 14
Escherichia coli Negative 16

In addition to its antibacterial properties, this compound has been evaluated for its efficacy against fungal pathogens. The same study that investigated its antibacterial activity also tested its effects on the fungus Candida albicans.

The results indicated that the compound possesses significant antifungal activity against this opportunistic yeast. The observed zone of inhibition suggests a potential for this compound as a candidate for further antifungal research.

Table 2: Antifungal Activity of this compound

Fungal Strain Inhibition Zone Diameter (mm)

A review of the available scientific literature did not yield dedicated studies investigating the anti-inflammatory properties of this compound. Consequently, there is no specific data to report on its potential activity in this area.

There is currently a lack of research in the scientific literature specifically assessing the antiviral activity of this compound. No studies detailing its effects against viral proteases or other viral targets were identified.

Dedicated investigations into the anticancer potential and cytotoxicity profile of this compound are not available in the current body of scientific literature. Therefore, no data on its effects on cancer cell lines or its general cytotoxicity can be provided at this time.

Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Dipeptidyl Peptidase-4)

The potential of this compound to act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and dipeptidyl peptidase-4 (DPP-4) is an area of pharmacological interest. However, no specific studies detailing the in vitro or in vivo inhibitory activity of this compound against these enzymes have been found in the public domain.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. While various N-substituted aromatic compounds have been explored for their AChE inhibitory potential, specific data for this compound, including IC50 values or kinetic analysis of enzyme interaction, is not available.

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease involved in glucose metabolism, and its inhibition is a therapeutic approach for type 2 diabetes. The evaluation of novel small molecules as DPP-4 inhibitors is an active area of research. Analogous to the situation with AChE, there is no published data on the inhibitory effects of this compound on DPP-4 activity.

Without experimental data, any discussion on the enzyme inhibition profile of this compound remains speculative. Future research would be required to determine its activity and selectivity against these and other enzymes.

Anticonvulsant Activity Screening

The evaluation of new chemical entities for their ability to prevent or reduce the severity of seizures is a crucial step in the development of new antiepileptic drugs. Standard preclinical screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, are used to identify compounds with potential anticonvulsant properties.

A thorough review of available literature did not yield any studies that have specifically investigated the anticonvulsant activity of this compound. While derivatives of aminobenzoic acid and related structures have been synthesized and, in some cases, evaluated for their effects on the central nervous system, specific data for the chloroacetylated butyl ester derivative is absent. Therefore, no data on its efficacy in animal models of epilepsy, effective dose (ED50), or neurotoxicity (TD50) can be presented.

The table below is a template that would typically be used to present such findings; however, it remains unpopulated due to the lack of available data.

CompoundTest AnimalRoute of AdministrationAnticonvulsant TestED50 (mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (TD50/ED50)
This compoundData not availableData not availableData not availableData not availableData not availableData not available

Mechanistic Insights and Structure Activity Relationship Sar of Butyl 4 Chloroacetyl Amino Benzoate

Elucidation of Molecular Targets and Pathways

The chemical structure of Butyl 4-[(chloroacetyl)amino]benzoate suggests a reactive molecule with the potential to interact with various biological targets, primarily due to the electrophilic nature of the chloroacetyl group.

The primary driver for potential ligand-receptor interactions is the chloroacetyl group. This functional group is a known electrophile, capable of forming covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. This irreversible binding classifies the compound as a potential covalent inhibitor.

Covalent Inhibition: Chloroacetamide-containing molecules have been successfully used to target specific cysteine residues in protein binding pockets. For instance, a library of chloroacetamide fragments was screened to identify covalent inhibitors of the TEAD family of transcription factors by targeting a conserved cysteine in the palmitate binding pocket. nih.govrsc.org This suggests that this compound could potentially target enzymes or receptors with a reactive cysteine in a suitable binding site. The affinity and specificity of this interaction would be governed by the rest of the molecule (the aminobenzoate and butyl ester portions), which would direct the chloroacetyl "warhead" to the target.

Given its potential as a covalent inhibitor, this compound could modulate cellular signaling pathways by irreversibly inhibiting key proteins.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: Chloroacetamide herbicides are known to exert their phytotoxic effects by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). researchgate.net This inhibition disrupts cell division in plants. researchgate.net Metazachlor, a chloroacetamide herbicide, inhibits VLCFA synthesis, interfering with normal cell growth and development. medchemexpress.com This suggests a potential mechanism where this compound could interfere with fatty acid metabolism in susceptible organisms or cell types.

Modulation of Inflammatory Pathways: Benzoate (B1203000) derivatives have been shown to modulate inflammatory responses. Sodium benzoate, for example, can suppress the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and proinflammatory cytokines in glial cells. nih.gov It has also been implicated in modulating the SKN-1/Nrf2 signaling pathway, which is crucial for cellular responses to oxidative stress. mdpi.comnih.gov While the chloroacetyl group adds a distinct reactivity, the core benzoate structure might contribute to an anti-inflammatory or oxidative stress response profile. In rats, sodium benzoate has been shown to affect pathways related to apoptosis and autophagy in cardiac tissues. ekb.egresearchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and Its Analogues

The chloroacetyl group is a critical pharmacophore. As a reactive alkylating agent, its presence is fundamental to the molecule's potential for covalent inhibition.

Biological Activity: The chloroacetyl group is used to synthesize compounds with a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties. nih.govchemicalbook.com For example, novel 2-chloroacetylureas and 2-chloroacetamides have demonstrated significant antiproliferative activity against human tumor cell lines. nih.gov The chlorine atom enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack from biological macromolecules.

Covalent Binding: The ability to form a covalent bond can lead to potent, long-lasting, and irreversible inhibition of a target enzyme or receptor. This is a strategy used in drug design to achieve high efficacy. The chloroacetyl moiety acts as a "warhead" that permanently deactivates the target protein.

The butyl ester linkage plays a crucial role in the molecule's pharmacokinetic properties, such as absorption, distribution, and metabolism.

Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes present in plasma and tissues, which can release the corresponding carboxylic acid. nih.gov This metabolic instability can be a deliberate design feature in prodrugs, where the active form is released upon hydrolysis. researchgate.net The rate of hydrolysis is influenced by the nature of the alcohol and acid components. nih.gov

Prodrug Potential: Benzoate esters are often explored as prodrugs to improve properties like membrane permeability. The ester can mask a more polar carboxylic acid group, facilitating passage across cell membranes. Once inside the cell, enzymatic cleavage would release the active compound. researchgate.net

The following table summarizes the effect of modifying the ester group on metabolic stability in rat plasma for a series of benzoate analogues.

CompoundEster GroupPlasma Half-life (t1/2) in min
Methyl benzoateMethyl36
Ethyl benzoateEthyl17
n-Propyl benzoaten-Propyl<15
n-Butyl benzoaten-Butyl<15

Data adapted from a study on homologous benzoate esters, demonstrating that stability generally decreases as the linear alkyl chain lengthens beyond ethyl. nih.gov

The four-carbon butyl chain significantly influences the molecule's lipophilicity (fat-solubility) and steric bulk.

Lipophilicity and Permeability: The length and branching of the alkyl chain directly affect the compound's partition coefficient (logP), a measure of lipophilicity. Increased lipophilicity can enhance absorption and the ability to cross biological membranes. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Receptor Interaction: The size and shape of the alkyl group can influence how the molecule fits into a receptor's binding pocket. The butyl group may interact with hydrophobic pockets within the target protein, contributing to binding affinity. Studies on other classes of compounds have shown that altering the alkyl chain length can dramatically impact biological activity. For example, in a series of N-arylpiperazine derivatives, lipophilicity was a key factor influencing antimycobacterial activity. mdpi.com In another study on hydroxybenzoate polymers, increasing the hydrophobicity of substituents led to greater antibacterial activity against S. aureus. acs.org The molecular structure of Leonurine, which contains a butyl group, provides a basis for its pharmacological actions, though modifications are sometimes needed to improve bioavailability. dovepress.com

Stereochemical Considerations and Enantiomeric Purity Effects

The molecular structure of this compound is achiral, meaning it does not possess a stereocenter. Consequently, it does not exist in different stereoisomeric forms such as enantiomers or diastereomers. As a result, the considerations of stereochemistry and the effects of enantiomeric purity on its biological or chemical activity are not applicable. The molecule's activity is inherent to its single, non-chiral structure.

Substituent Effects on the Phenyl Ring for Optimized Activity

The biological and chemical activity of this compound can be significantly modulated by the introduction of various substituents on its phenyl ring. These modifications can alter the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets.

The position of these substituents on the phenyl ring also plays a crucial role. Ortho-substituted analogs may introduce steric hindrance that could impede binding to a target site. Meta and para positions offer different electronic and spatial arrangements that can be fine-tuned to optimize activity.

SubstituentPositionElectronic EffectPotential Impact on Activity
-NO2paraStrong Electron-WithdrawingMay increase reactivity and binding affinity
-OCH3paraStrong Electron-DonatingMay decrease reactivity but alter binding mode
-ClmetaElectron-WithdrawingCan influence both steric and electronic profiles
-CH3orthoWeak Electron-DonatingMay introduce steric hindrance

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations are a powerful tool for predicting how this compound might bind to a specific biological target. These simulations can provide insights into the preferred orientation of the molecule within a binding pocket and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the reactive chloroacetyl moiety.

For instance, a docking study could reveal that the butyl ester portion of the molecule occupies a hydrophobic pocket, while the amide group forms hydrogen bonds with amino acid residues. The phenyl ring may engage in pi-stacking interactions. Critically, these simulations can predict the proximity of the chloroacetyl group to nucleophilic residues like cysteine or histidine, suggesting a potential mechanism of irreversible inhibition.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), can elucidate the electronic properties of this compound. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity. A smaller gap typically suggests higher reactivity. For this compound, these calculations can help identify the most electrophilic and nucleophilic sites, providing a theoretical basis for its reactivity. The electrostatic potential map can visualize regions of positive and negative charge, which is crucial for understanding non-covalent interactions with a target molecule.

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap6.4 eVIndicator of chemical stability and reactivity
Dipole Moment4.1 DMeasure of the molecule's overall polarity

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, a QSAR model could be developed to predict their activity based on a variety of molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined biological activities, a predictive model can be constructed. Such a model would be instrumental in the rational design of new derivatives with potentially enhanced activity, allowing for the virtual screening of compounds before their synthesis.

Preclinical Research and Translational Potential of Butyl 4 Chloroacetyl Amino Benzoate

In Vivo Efficacy and Pharmacodynamic Studies in Relevant Animal Models

Direct in vivo efficacy and pharmacodynamic data for Butyl 4-[(chloroacetyl)amino]benzoate are not present in the accessible scientific literature. However, the broader class of substituted para-aminobenzoic acid (PABA) derivatives has been investigated for a variety of therapeutic applications. These derivatives are recognized for their structural versatility, which allows for modifications at both the amino and carboxyl groups, leading to a wide array of biological activities. nih.gov

Compounds incorporating the PABA scaffold have demonstrated diverse therapeutic effects, including local anesthetic, antimicrobial, and anti-inflammatory properties. nih.gov For instance, the parent compound, Butyl 4-aminobenzoate (B8803810), is known for its use as a local anesthetic. nih.gov The introduction of a chloroacetyl group to the amino function, as seen in this compound, suggests a potential alteration of its biological activity. The chloroacetyl moiety is a reactive group that can potentially alkylate biological macromolecules, a mechanism that could be explored for targeted therapeutic effects.

To ascertain the in vivo efficacy and pharmacodynamics of this compound, a structured preclinical program would be necessary. This would involve screening in relevant animal models based on initial in vitro findings. For example, if in vitro studies were to suggest anti-inflammatory activity, animal models of inflammation, such as carrageenan-induced paw edema in rodents, would be appropriate. Similarly, if cytotoxic effects against cancer cell lines were observed, xenograft models in immunocompromised mice would be essential to evaluate anti-tumor efficacy.

Pharmacodynamic studies would focus on elucidating the mechanism of action in vivo. This would involve measuring relevant biomarkers, assessing target engagement, and understanding the dose-response relationship. Given the presence of the chloroacetyl group, investigations into potential covalent binding to target proteins would be a critical aspect of these studies.

Preclinical Safety Profiling and Biocompatibility Studies

A formal preclinical safety and biocompatibility profile for this compound is not publicly documented. However, information on the related compound, Butyl 4-aminobenzoate, provides some initial context. Butyl 4-aminobenzoate is considered a hazardous substance and can cause skin and eye irritation. scbt.com It may also cause sensitization upon skin contact. scbt.com Ingestion can be harmful, and systemic toxicity, characteristic of local anesthetics, can manifest with neurological symptoms. scbt.com It is important to note that these properties are for the parent amine and the addition of the chloroacetyl group would necessitate a completely new and thorough safety evaluation.

A comprehensive preclinical safety program for this compound would need to be conducted in compliance with regulatory guidelines. This would typically include:

Acute toxicity studies in at least two species to determine the potential for toxicity after a single high dose.

Repeated-dose toxicity studies to evaluate the effects of longer-term exposure.

Genotoxicity assays (e.g., Ames test, micronucleus test) to assess the potential for DNA damage.

Safety pharmacology studies to investigate effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Biocompatibility studies would be particularly important if the compound is intended for topical or implantable applications. These studies, guided by ISO 10993 standards, would assess local tissue responses, sensitization potential, and systemic toxicity following contact with the body.

Assessment of Potential for Prodrug Design and Delivery Systems

The structure of this compound lends itself to consideration within the framework of prodrug design. Prodrugs are inactive or less active molecules that are converted to the active parent drug in vivo. This strategy is often employed to improve physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug.

The butyl ester group in this compound could be considered a promoiety. Ester prodrugs are commonly used to enhance the lipophilicity and membrane permeability of drugs containing a carboxylic acid group. nih.gov In this case, the active compound might be the corresponding carboxylic acid, 4-[(chloroacetyl)amino]benzoic acid, with the butyl ester facilitating its absorption. The hydrolysis of the ester bond can be mediated by ubiquitous esterase enzymes in the body. nih.gov

Conversely, the entire molecule could be considered a precursor that requires metabolic activation. The chloroacetylamino moiety could be designed to be cleaved by specific enzymes at a target site, releasing a pharmacologically active species.

Further research into the metabolic fate of this compound is necessary to understand its potential as a prodrug. This would involve in vitro metabolism studies using liver microsomes and other enzyme preparations, followed by in vivo pharmacokinetic studies to identify metabolites and elucidate the metabolic pathways.

Advanced drug delivery systems could also be explored to enhance the therapeutic potential of this compound. For example, encapsulation in nanoparticles or liposomes could be used to improve solubility, protect the compound from premature degradation, and achieve targeted delivery to specific tissues or cells, thereby potentially increasing efficacy and reducing systemic toxicity.

Future Research Directions and Therapeutic Advancement of Substituted Benzoate (B1203000) Derivatives

The field of substituted benzoate derivatives continues to be a fertile area for therapeutic research. The versatility of the benzoate scaffold allows for a wide range of chemical modifications to optimize pharmacological activity and drug-like properties.

Future research directions for substituted benzoate derivatives, including compounds like this compound, are likely to focus on several key areas:

Targeted Therapies: The development of benzoate derivatives that are highly selective for specific biological targets is a major goal. This involves leveraging structure-activity relationship (SAR) studies and computational modeling to design molecules with improved potency and reduced off-target effects.

Novel Mechanisms of Action: Exploring new mechanisms of action for this class of compounds could lead to the discovery of first-in-class therapeutics for a variety of diseases. For this compound, the role of the chloroacetyl group as a potential covalent modifier of therapeutic targets warrants investigation.

Combination Therapies: Investigating the synergistic effects of substituted benzoate derivatives with existing drugs could lead to more effective treatment regimens, particularly in complex diseases like cancer.

Advanced Drug Delivery: The application of nanomedicine and other advanced delivery technologies to substituted benzoates could help overcome challenges such as poor solubility and non-specific toxicity, thereby enhancing their clinical translatability.

The therapeutic advancement of this class of compounds will depend on a multidisciplinary approach that integrates synthetic chemistry, molecular pharmacology, and preclinical and clinical research. A deeper understanding of the biological effects of specific substitutions on the benzoate ring will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Butyl 4-[(chloroacetyl)amino]benzoate with high purity?

  • Methodological Answer : A two-step approach is recommended:

Chloroacetylation : React 4-aminobenzoic acid with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Monitor pH to avoid side reactions (e.g., hydrolysis of the chloroacetyl group).

Esterification : Treat the intermediate with butanol using acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). Purify via column chromatography (DCM:EtOAc 8:2) to achieve >98% purity .

  • Critical Parameters : Reaction temperature (60–80°C for esterification), stoichiometric excess of butanol, and inert atmosphere to prevent oxidation.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Key Methods :

  • IR Spectroscopy : Confirm the presence of ester carbonyl (~1720 cm⁻¹), amide N-H (~3300 cm⁻¹), and chloroacetyl C-Cl (~750 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., C: 59.80% vs. 59.87% in similar benzoate esters) .
  • NMR : Use ¹H/¹³C NMR to verify ester linkage (δ ~4.3 ppm for butyl -CH₂O-) and chloroacetyl group (δ ~4.0 ppm for -CO-CH₂-Cl).

Q. How should this compound be stored to maintain stability?

  • Storage Guidelines :

  • Store at 2–8°C in airtight, amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetyl group .
  • Avoid exposure to moisture: use molecular sieves or desiccants in storage containers.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Troubleshooting Framework :

  • Catalyst Efficiency : Compare acid-catalyzed vs. coupling agent-mediated esterification. For example, DCC/DMAP may achieve >99% yield, while H₂SO₄ may require longer reaction times .
  • Purification Impact : Column chromatography (DCM:EtOAc 8:2) vs. recrystallization (e.g., using hexane/EtOAc). Chromatography reduces impurities but may lower yield.
  • Side Reactions : Monitor for hydrolysis of the chloroacetyl group via TLC (Rf ~0.5 in DCM:EtOAc 8:2).

Q. What mechanistic insights exist for the reactivity of the chloroacetyl group in this compound?

  • Experimental Design :

  • Kinetic Studies : Track reaction rates under varying pH and temperature to identify hydrolysis pathways.
  • Computational Modeling : Use DFT calculations to assess the electrophilicity of the chloroacetyl carbon and its susceptibility to nucleophilic attack (e.g., by water or amines).
    • Key Finding : The chloroacetyl group’s electron-withdrawing nature increases reactivity toward nucleophiles, making it a candidate for prodrug designs .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

  • SAR Strategy :

Analog Synthesis : Replace the butyl group with methyl/isobutyl esters to assess solubility effects.

Bioactivity Assays : Test analogs for enzymatic stability (e.g., esterase resistance) and receptor binding (e.g., using fluorescence polarization).

Data Correlation : Compare logP values (HPLC-derived) with cellular uptake efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.